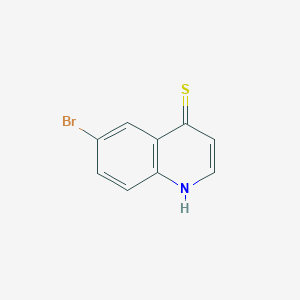

6-Bromoquinoline-4-thiol

Description

Contextualization within Quinoline (B57606) Chemistry and Organosulfur Heterocycles

Quinoline, a bicyclic heterocyclic aromatic organic compound, and its derivatives are fundamental structures in medicinal chemistry and materials science. uou.ac.inrsc.org The fusion of a benzene (B151609) ring with a pyridine (B92270) ring gives quinoline its unique electronic properties and a scaffold for diverse functionalization. uou.ac.in The introduction of a sulfur atom, in the form of a thiol group, places 6-Bromoquinoline-4-thiol within the class of organosulfur heterocycles. Sulfur-containing heterocycles are prevalent in many biologically active compounds and are known for their distinct reactivity. msu.eduopenmedicinalchemistryjournal.com The thiol group, in particular, can participate in various chemical transformations, including oxidation to disulfides or sulfonic acids, and can act as a nucleophile.

The synthesis of quinoline derivatives can be challenging, often requiring harsh reaction conditions. acs.org However, numerous methods have been developed, including the Skraup synthesis, which involves the reaction of aniline (B41778) with glycerol (B35011) and sulfuric acid. rsc.org The preparation of substituted quinolines, such as this compound, often starts with a pre-functionalized aniline or involves the direct functionalization of the quinoline core. For instance, 6-bromoquinoline (B19933) can be synthesized by heating bromoaniline with glycerol, concentrated sulfuric acid, and a suitable oxidizing agent. chemicalbook.com

Academic Significance of Halogenated Thiolated Quinolines

The presence of both a halogen (bromine) and a thiol group on the quinoline scaffold imparts significant academic interest to this compound. Halogenated quinolines have demonstrated a range of biological activities, including antifungal properties. nih.gov The bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of various functional groups. This versatility makes halogenated quinolines valuable intermediates in the synthesis of complex molecular architectures.

The thiol group at the 4-position is also highly reactive. It can be converted to a variety of other functional groups, and its nucleophilic nature allows for reactions with electrophiles. mdpi.com The conversion of a 4-chloroquinoline (B167314) to a 4-thioquinoline is a common synthetic strategy. researchgate.net This is often achieved by reacting the corresponding 4-chloroquinoline with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793). mdpi.com The resulting thiolated quinoline can then be used in further synthetic manipulations. For example, the thiol group can be methylated to form a methylthioquinoline. clockss.org

Overview of Key Research Paradigms and Challenges

Current research on this compound and related compounds focuses on several key areas. A primary paradigm is its use as a versatile synthetic intermediate. The dual reactivity of the bromo and thiol functionalities allows for a wide range of chemical modifications, leading to the creation of diverse libraries of quinoline derivatives for biological screening and materials science applications.

A significant challenge in this field is the development of efficient and environmentally friendly synthetic methods. rsc.orgmdpi.com Traditional methods for quinoline synthesis can be harsh and produce significant waste. acs.org Modern approaches focus on the use of milder reagents, catalysts, and more sustainable reaction conditions. nih.gov For instance, the synthesis of the precursor, 6-bromo-4-chloroquinoline (B1276899), has been optimized to improve yields and reduce environmental impact. patsnap.comgoogle.com

Another research focus is the exploration of the biological activities of derivatives of this compound. Quinoline derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial and anticancer activities. rsc.org The unique combination of a halogen and a thiol group in this compound provides a template for the design of novel therapeutic agents. nih.govripublication.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C9H6BrNS | 240.12 | Contains a bromine at position 6 and a thiol at position 4. |

| 6-Bromo-4-chloroquinoline | C9H5BrClN | 242.50 | Precursor for the synthesis of this compound. patsnap.comatlantis-press.com |

| 6-Bromoquinoline | C9H6BrN | 208.05 | Parent bromo-substituted quinoline. chemicalbook.com |

| 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | 252.06 | A related derivative with a carboxylic acid group. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-quinoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUSSFOFROBFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=S)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromoquinoline 4 Thiol and Analogous Systems

Multi-Step Synthesis from Readily Available Precursors

The most established routes to 6-bromoquinoline-4-thiol involve a sequential construction of the quinoline (B57606) scaffold followed by the introduction and manipulation of the required functional groups. This approach allows for controlled, step-wise synthesis from simple, commercially available starting materials.

The formation of the fundamental quinoline ring is the initial critical phase. Several classic name reactions are employed to construct this bicyclic system, often starting from aniline (B41778) derivatives to embed the bromo substituent at the desired position from the outset.

One prominent method is the Gould-Jacobs reaction , which is highly effective for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org This reaction begins with the condensation of a substituted aniline, such as 4-bromoaniline (B143363), with a malonic acid derivative like diethyl ethoxymethylenemalonate. The resulting intermediate undergoes a thermally induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation yield the 6-bromoquinolin-4-ol (B142416) (also known as 6-bromoquinolin-4(1H)-one), a key precursor for the target thiol. mdpi.com The high temperatures required for the cyclization can be a limitation, though the use of high-boiling point solvents can improve yields. mdpi.com

Another foundational method is the Skraup synthesis , which can produce quinolines from anilines, glycerol (B35011), a dehydrating agent (sulfuric acid), and an oxidizing agent (nitrobenzene or arsenic acid). wikipedia.orgnih.gov Using 4-bromoaniline as the starting material directly yields the 6-bromoquinoline (B19933) core. uniroma1.it While effective, the Skraup reaction is known for being highly exothermic and sometimes violent, requiring careful control. wikipedia.org

The table below summarizes key cyclization strategies for forming the quinoline core relevant to the synthesis of 6-bromoquinoline derivatives.

| Reaction Name | Precursors | Key Reagents/Conditions | Intermediate/Product | Reference |

| Gould-Jacobs Reaction | 4-Bromoaniline, Diethyl ethoxymethylenemalonate | Thermal cyclization (e.g., in Dowtherm A) | 6-Bromoquinolin-4-ol | wikipedia.orgmdpi.com |

| Skraup Synthesis | 4-Bromoaniline, Glycerol | Sulfuric acid, Nitrobenzene | 6-Bromoquinoline | wikipedia.orguniroma1.it |

| Conrad-Limpach Reaction | 4-Bromoaniline, β-ketoester | High temperature | 6-Bromoquinolin-4-ol | mdpi.comnih.gov |

| Friedländer Synthesis | 2-amino-5-bromobenzaldehyde, Ketone with α-methylene group | Base or Acid catalyst | 2,3-disubstituted-6-bromoquinoline | nih.gov |

With the 6-bromoquinoline core established, the next critical step is the introduction of the thiol group at the C-4 position. This is rarely achieved by direct thiolation. Instead, a precursor functional group at the C-4 position, typically a hydroxyl or a halogen, is converted to the thiol.

The most common strategy involves the conversion of 6-bromoquinolin-4-ol to an activated intermediate, 6-bromo-4-chloroquinoline (B1276899). This intermediate is then subjected to nucleophilic substitution with a sulfur nucleophile. Reagents such as thiourea (B124793) are frequently used. The reaction proceeds by forming an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the target this compound. mdpi.com This two-step process from the quinolin-4-ol is generally efficient and regioselective.

Achieving the correct bromination pattern is fundamental to the synthesis. The most straightforward and common strategy is to begin the synthesis with a precursor that already contains bromine at the required position. As mentioned, using 4-bromoaniline in reactions like the Gould-Jacobs or Skraup synthesis directly places the bromine atom at the C-6 position of the resulting quinoline ring. wikipedia.orguniroma1.it This approach circumvents the challenges of regioselectivity that can arise from direct bromination of the quinoline ring itself, where mixtures of isomers can be formed.

Direct bromination of an unsubstituted quinoline core is a more challenging alternative, as electrophilic substitution on the quinoline ring can lead to a mixture of products, with substitution occurring on the benzene (B151609) ring. The precise position of substitution (e.g., C-5, C-6, C-8) depends on the reaction conditions and the substituents already present on the ring. Therefore, starting with a pre-brominated building block like 4-bromoaniline is the preferred method for ensuring the synthesis of the pure 6-bromo isomer.

A typical and efficient synthetic pathway is outlined below:

Cyclization : 4-Bromoaniline reacts with a suitable partner (e.g., diethyl ethoxymethylenemalonate) to form 6-bromoquinolin-4-ol via the Gould-Jacobs reaction. mdpi.com

Halogenation : The hydroxyl group at the C-4 position of 6-bromoquinolin-4-ol is converted into a more reactive leaving group. This is commonly achieved by treatment with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃), often with a catalytic amount of DMF, to produce 6-bromo-4-chloroquinoline. chemicalbook.comgoogle.com This reaction typically proceeds in high yield.

Thiolation : The 4-chloro substituent is then displaced by a sulfur nucleophile. A common method involves reacting 6-bromo-4-chloroquinoline with thiourea in a solvent like ethanol (B145695), followed by alkaline hydrolysis to furnish the final product, this compound. mdpi.com

The following table outlines the key functional group interconversion steps.

| Starting Material | Reagents | Product | Transformation | Yield | Reference |

| 6-Bromoquinolin-4-ol | POCl₃, DMF | 6-Bromo-4-chloroquinoline | Hydroxyl to Chloro | ~84% | chemicalbook.com |

| 6-Bromo-4-chloroquinoline | 1. Thiourea, Ethanol 2. NaOH(aq) | This compound | Chloro to Thiol | Fair | mdpi.com |

Cascade and Tandem Reaction Sequences for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and shorten reaction times, cascade (or domino) and tandem reactions have been developed for quinoline synthesis. These methods involve multiple bond-forming events in a single pot without isolating intermediates.

For instance, iron(III)-catalyzed three-component reactions of anilines, aldehydes, and nitroalkanes provide a domino strategy for accessing substituted quinolines. rsc.org Similarly, copper-catalyzed intermolecular decarboxylative cascade cyclizations of aryl aldehydes, anilines, and acrylic acid can yield 2-substituted quinolines. organic-chemistry.org Gold-catalyzed cascade reactions between anilines bearing an acetal (B89532) moiety and aryl alkynes have been developed to synthesize 2-aryl-substituted quinolines through a formal [4+2]-cycloaddition. jst.go.jp While these methods may not directly produce this compound, they represent advanced strategies that could be adapted by choosing appropriately substituted starting materials to build the core structure efficiently. mdpi.com A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes offers a catalyst-free route to multiply substituted quinolines. acs.org

Metal-Catalyzed Synthetic Approaches to Quinoline Thiols

Modern synthetic organic chemistry frequently employs metal catalysis to form carbon-heteroatom bonds with high efficiency and selectivity. The formation of the C-S bond in quinoline thiols can be achieved through such methods, typically involving the cross-coupling of a haloquinoline with a thiolating agent.

Palladium-catalyzed cross-coupling reactions are particularly prominent for C–S bond formation. nih.gov For example, a system using a palladium catalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand can couple aryl halides (such as 6-bromo-4-chloroquinoline) with a source of sulfur. organic-chemistry.org This approach offers a direct route to the thiol or thioether functionality under relatively mild conditions. The choice of ligand is crucial to prevent catalyst deactivation by the sulfur-containing substrates. nih.gov While direct thiolation of a C-H bond is an emerging field, the cross-coupling of a C-X bond (where X is a halogen) remains a more established and reliable method for synthesizing aryl thiols and their derivatives. rsc.org

| Catalyst System | Coupling Partners | Product Type | Key Features | Reference |

| Pd(OAc)₂ / Phosphine Ligand | Aryl Halide (e.g., 4-Chloroquinoline), Thiol | Aryl Thioether/Thiol | Broad substrate scope, applicable to aryl chlorides and bromides. | organic-chemistry.org |

| Copper Catalysts | Aryl Halide, Sulfur source | Aryl Thioether | Often used for C-S bond formation, provides an alternative to palladium. | mdpi.com |

Copper-Catalyzed Cyclization Methodologies

Copper catalysis has emerged as a powerful tool for the synthesis of quinoline-4-thiols. A notable example is a three-component cascade cyclization reaction that utilizes readily available starting materials: diaryliodonium salts, alkynyl sulfides, and nitriles. This copper-catalyzed process allows for the efficient construction of the quinoline-4-thiol (B7853698) core. The sulfur atom in the alkynyl sulfide (B99878) plays a crucial role in controlling the regioselectivity of the reaction by stabilizing a high-valent vinyl copper intermediate. A key advantage of this methodology is the versatility of the resulting sulfide group at the 4-position of the quinoline, which can be further modified for ipso-transformation or act as a directing group for C–H functionalization, leading to a variety of multifunctional quinoline derivatives.

The reaction is characterized by its broad substrate scope, excellent regioselectivity, and mild reaction conditions, making it a powerful protocol for constructing trisubstituted quinolines. Mechanistically, the process is believed to proceed through a formal [2+2+2] cycloaddition.

Table 1: Examples of Copper-Catalyzed Synthesis of Quinoline-4-thiols Note: This table is a representative example based on reported methodologies and may not include this compound specifically, as data for this exact compound is limited in publicly available literature.

| Entry | Diaryliodonium Salt | Alkynyl Sulfide | Nitrile | Product | Yield (%) |

| 1 | Diphenyliodonium triflate | (Phenylthio)acetylene | Acetonitrile | 2-Methyl-3-phenyl-quinoline-4-thiol | 85 |

| 2 | Bis(4-methoxyphenyl)iodonium triflate | (Phenylthio)acetylene | Benzonitrile | 3-(4-Methoxyphenyl)-2-phenyl-quinoline-4-thiol | 78 |

| 3 | Bis(4-chlorophenyl)iodonium triflate | (Ethylthio)acetylene | Acetonitrile | 3-(4-Chlorophenyl)-2-methyl-quinoline-4-thiol | 82 |

Other Transition Metal-Mediated Syntheses

While copper catalysis is prominent, other transition metals such as palladium, rhodium, gold, and iron have been extensively used in the synthesis of quinoline derivatives, and these methodologies can be adapted for sulfur-containing analogues.

Palladium: Palladium-catalyzed reactions, such as the oxidative cyclization of aryl allyl alcohols and anilines, offer a route to quinoline skeletons. While not directly producing a thiol, the resulting quinoline can be functionalized in subsequent steps. Palladium-catalyzed C-H activation and annulation strategies are also prevalent in constructing the quinoline core.

Rhodium: Rhodium-catalyzed reactions have been employed for the synthesis of quinoline derivatives, often involving C-H activation and annulation cascades. For instance, rhodium(III)-catalyzed regioselective distal C-H bond alkylation of quinoline N-oxides using olefins has been reported.

Gold: Gold catalysts have been utilized in the synthesis of quinoline derivatives through various annulation reactions. Gold-catalyzed auto-tandem catalysis involving the reaction of an aniline with an aryl alkyne can lead to the formation of 2-aryl-substituted quinolines.

Iron: As an earth-abundant and less toxic metal, iron has gained attention in catalysis. Iron-catalyzed domino synthesis of substituted quinolines has been developed, involving the C-C bond cleavage of styrenes followed by hydroamination and C-H annulation.

Green Chemistry Principles in the Synthesis of Quinolines and Thiols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact.

Solvent-Free and Aqueous Reaction Environments

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: The Friedländer reaction, a classic method for quinoline synthesis, has been successfully adapted to solvent-free conditions. For example, the reaction of o-aminoaryl ketones or aldehydes with α-methylene ketones can be promoted by catalysts like bismuth(III) chloride under thermal, solvent-free conditions to produce polysubstituted quinolines in excellent yields. Heterogeneous catalysts, such as zeolites, have also been employed for the solvent-free synthesis of 2,4-disubstituted quinolines.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Hantzsch reaction, for instance, has been utilized for the synthesis of novel quinoline-substituted 1,4-dihydropyridine (B1200194) derivatives in an aqueous medium. Basic ionic liquids have also been used to catalyze the condensation of isatin (B1672199) with ketones in aqueous media for quinoline synthesis, often enhanced by ultrasonic irradiation.

Microwave-Assisted and Ultrasound-Promoted Syntheses

Alternative energy sources are another cornerstone of green synthetic chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly accelerate chemical reactions. This technique has been applied to various quinoline syntheses, including modifications of the Skraup reaction, often leading to improved efficiency and yields.

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The synthesis of quinoline derivatives has been successfully promoted by ultrasonic irradiation, particularly in aqueous media using basic ionic liquids as catalysts. This method offers mild reaction conditions and shorter reaction times compared to conventional heating.

Table 2: Comparison of Conventional vs. Ultrasound-Promoted Synthesis of Quinolines in Aqueous Media

| Entry | Reactants | Conditions (Conventional) | Yield (Conventional, %) | Conditions (Ultrasound) | Yield (Ultrasound, %) |

| 1 | Isatin, Acetone | Reflux, 8h | 65 | 40 kHz, 30 min | 92 |

| 2 | Isatin, Cyclohexanone | Reflux, 10h | 60 | 40 kHz, 45 min | 88 |

| 3 | 5-Bromoisatin, Acetone | Reflux, 8h | 70 | 40 kHz, 30 min | 95 |

Atom-Economical and Waste-Reducing Protocols

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.

High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing waste. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. The development of one-pot, multi-component reactions for quinoline synthesis is a significant step towards improving atom economy. For instance, a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins represents an atom-economical pathway, with water being the only byproduct. The use of recyclable catalysts, such as magnetite nanoparticle-supported acidic ionic liquids, further contributes to waste reduction by allowing for easy separation and reuse of the catalyst.

Chemical Reactivity and Transformation Mechanisms of 6 Bromoquinoline 4 Thiol

Electrophilic and Nucleophilic Substitution Reactions

The quinoline (B57606) ring system exhibits a complex reactivity pattern towards electrophilic and nucleophilic attack. The pyridine (B92270) ring is generally electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at positions C-2 and C-4. quimicaorganica.orgmsu.edu Conversely, the benzene (B151609) ring is more akin to a standard aromatic system and undergoes electrophilic substitution.

In the case of 6-bromoquinoline (B19933), electrophilic substitution, such as nitration, occurs on the benzene ring. The nitrogen atom deactivates the pyridine ring towards electrophilic attack, directing incoming electrophiles to the carbocyclic ring, primarily at positions C-5 and C-8. arsdcollege.ac.in For 6-bromoquinoline specifically, nitration with nitric acid has been shown to yield 6-bromo-8-nitroquinoline. chemicalbook.com Further functionalization can be achieved through N-oxidation of the quinoline nitrogen. The resulting N-oxide can then be nitrated, with regioselectivity being influenced by the reaction conditions. For instance, nitration of 6-bromoquinoline-1-oxide can yield both 6-bromo-5-nitroquinoline-1-oxide and 6-bromo-4-nitroquinoline-1-oxide. semanticscholar.orgresearchgate.net

Nucleophilic substitution of the bromine atom at C-6 is generally difficult without activation. However, the introduction of a strong electron-withdrawing group, such as a nitro group, on the ring can facilitate nucleophilic aromatic substitution (SNAr). Research has demonstrated that after nitrating 6-bromoquinoline to form 6-bromo-5-nitroquinoline, the bromine atom becomes susceptible to displacement by nucleophiles like morpholine (B109124) and piperazine (B1678402) under microwave-assisted conditions. semanticscholar.orgresearchgate.net This activation strategy provides a pathway to synthesize various 6-substituted quinoline derivatives.

| Starting Material | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, Microwave (150W, 90-120°C) | 6-Morpholinyl-5-nitroquinoline | 98% |

| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave (150W, 90-120°C) | 6-Piperazinyl-5-nitroquinoline | 87% |

The thiol (-SH) group at the C-4 position of 6-bromoquinoline-4-thiol is inherently nucleophilic and can exist in tautomeric equilibrium with the corresponding thione form (quinoline-4(1H)-thione). This nucleophilicity allows it to participate in a variety of reactions.

The thiol group can be readily alkylated or acylated. For example, similar quinolinethiones have been shown to react with various thiols in the presence of a base like sodium ethoxide to form 4-alkylthio or 4-arylthio derivatives. mdpi.com This reactivity is crucial for constructing more complex molecules where the sulfur atom acts as a linker. Thiols are also known to react with electrophiles such as alkyl halides and acyl chlorides to form thioethers and thioesters, respectively. In a broader context, the nucleophilic nature of thiols is utilized in cascade reactions for the synthesis of functionalized quinolines from indole-tethered ynones, where the thiol acts as a multitasking reagent promoting spirocyclization, nucleophilic substitution, and ring expansion. acs.org

| Substrate | Reagent | Conditions | Product Type |

|---|---|---|---|

| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanethiol | Sodium ethoxide, Ethanol (B145695), Reflux | 4-(Ethylthio)-8-methylquinoline-2(1H)-thione |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Thiophenol | Sodium ethoxide, Ethanol, Reflux | 4-(Phenylthio)-8-methylquinoline-2(1H)-thione |

| 2,4-Dichloro-8-methylquinoline | Thiourea (B124793) | Ethanol, Reflux | 4-Chloro-8-methylquinoline-2(1H)-thione |

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom at the C-6 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a powerful method for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is one of the most versatile methods for C-C bond formation. yonedalabs.com Halogenated quinolines are effective substrates in these reactions. researchgate.net

For 6-bromoquinoline, Suzuki-Miyaura coupling with various arylboronic acids can be employed to synthesize 6-arylquinolines. These reactions are typically catalyzed by palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf). uwindsor.ca The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and can be tailored for specific substrates. yonedalabs.comrsc.org While direct examples for this compound are not extensively documented, the reactivity of the bromoquinoline core is well-established. For instance, 6,7-dibromoquinoline-5,8-dione (B3062177) readily undergoes Suzuki coupling with arylboronic acids to give the corresponding arylated products in high yields. researchgate.net It is anticipated that the thiol group at C-4 would be compatible with many Suzuki coupling conditions, although it may require protection or careful selection of the catalytic system to avoid side reactions like catalyst poisoning by the sulfur atom.

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures |

Beyond the Suzuki-Miyaura reaction, the bromine atom on the 6-bromoquinoline scaffold enables participation in a variety of other palladium-catalyzed transformations. These reactions provide access to a wide array of substituted quinolines. researchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The C-6 bromine of this compound can be coupled with various alkynes using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. beilstein-journals.org This yields 6-alkynylquinoline derivatives.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound (like an acrylate (B77674) or styrene) with an aryl or vinyl halide under palladium catalysis. This would allow for the introduction of vinyl groups at the C-6 position of the quinoline core.

Stille Coupling: This involves the reaction of an organotin compound with an organic halide. It offers an alternative to Suzuki coupling for forming C-C bonds.

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. This would allow for the direct introduction of primary or secondary amine functionalities at the C-6 position.

One study reported the palladium-catalyzed cross-coupling of 6-bromoquinoline with 2-phenyl-1,3-dithiane, which yielded the coupled product, albeit in a modest 30% yield, highlighting both the feasibility and the challenges of such reactions with heteroaromatic halides. brynmawr.edu

Oxidation and Reduction Pathways of the Thiol and Quinoline Moieties

The thiol and quinoline components of the molecule have distinct redox properties, allowing for selective transformations.

The thiol group is susceptible to oxidation. Mild oxidizing agents can convert the thiol to a disulfide (-S-S-), linking two molecules of this compound. Stronger oxidation, for instance with reagents like hydrogen peroxide or peracids, can lead to the formation of the corresponding sulfonic acid (-SO₃H). google.com This transformation significantly alters the electronic and physical properties of the molecule, converting the nucleophilic thiol into a strongly acidic, electron-withdrawing group.

The quinoline ring system can undergo reduction, typically affecting the nitrogen-containing pyridine ring first. orientjchem.org Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) in the presence of transition metal salts (e.g., nickelous chloride) can reduce the quinoline to a 1,2,3,4-tetrahydroquinoline. jst.go.jp This process saturates the pyridine ring, converting the planar aromatic system into a non-planar, more flexible aliphatic ring structure. orientjchem.orgacs.org Halogen substituents on the benzene ring are often tolerated under these reduction conditions. nih.gov This selective reduction is a valuable tool for creating complex, three-dimensional scaffolds from aromatic precursors. wikipedia.org

Thione-Thiol Tautomerism and Equilibrium Studies

The structure of this compound allows for the existence of two tautomeric forms: the thiol form (this compound) and the thione form (6-bromo-1H-quinoline-4-thione). This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur atom and the nitrogen atom of the quinoline ring.

While specific studies on the tautomeric equilibrium of this compound are not extensively documented, research on analogous heterocyclic thiones, such as quinoline-2-thiol (B7765226) and various triazole-thiones, provides valuable insights. researchgate.netmsu.edu Generally, in the solid state and in solvents of low polarity, the thione form is predominant. thieme-connect.de Quantum mechanical calculations performed on the related quinoline-2-thiol/quinoline-2(1H)-thione system predict the thione to be the major tautomer, a finding confirmed by absorption spectra. researchgate.net The stability of the thione tautomer is a significant factor in the chemical behavior of these compounds.

The equilibrium between the two forms can be influenced by the solvent and the pH of the medium. In alkaline conditions, the equilibrium tends to shift towards the deprotonated thiol, or thiolate, form. researchgate.net This shift is crucial as the thiolate is often the more reactive nucleophilic species in subsequent reactions.

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Chemical Structure | Predominant Conditions |

| This compound (Thiol form) |  | Alkaline medium (as thiolate) |

| 6-Bromo-1H-quinoline-4-thione (Thione form) |  | Solid state, neutral solution |

Note: The structures are illustrative representations.

Functionalization and Derivatization of the Thiol Group (e.g., S-Alkylation)

The thiol group in this compound is a key site for functionalization, primarily due to its nucleophilic character. S-alkylation is a common and fundamental derivatization reaction for thiols, leading to the formation of thioethers (sulfides). This reaction typically proceeds via a nucleophilic substitution mechanism where the thiol, often deprotonated to the more potent thiolate anion by a base, attacks an alkyl halide.

The reaction of this compound with various alkylating agents such as methyl iodide, benzyl (B1604629) bromide, or allyl bromide in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) would yield the corresponding 4-(alkylthio)-6-bromoquinolines. This type of transformation is well-established for other quinolinethiols and heterocyclic thiols. nih.govmdpi-res.com For instance, the synthesis of 3-(phenylthio)quinoline involves a copper-catalyzed reaction between 3-iodoquinoline (B1589721) and benzenethiol. nih.gov Similarly, alkylated quinoline-2-thiol derivatives have been synthesized and studied for their fluorescent properties. researchgate.net

Table 2: Examples of S-Alkylation Reactions of this compound

| Alkylating Agent | Product Name | Potential Application of Product Class |

| Methyl Iodide (CH₃I) | 6-Bromo-4-(methylthio)quinoline | Synthetic intermediate |

| Benzyl Bromide (C₆H₅CH₂Br) | 6-Bromo-4-(benzylthio)quinoline | Precursor for further functionalization |

| Allyl Bromide (CH₂=CHCH₂Br) | 4-(Allylthio)-6-bromoquinoline | Substrate for rearrangement/cyclization reactions |

| Ethyl Bromoacetate (BrCH₂CO₂Et) | Ethyl 2-((6-bromoquinolin-4-yl)thio)acetate | Building block for more complex molecules |

Mechanistic Investigations of Intramolecular Cyclizations and Rearrangements

The structure of this compound and its derivatives allows for the exploration of various intramolecular cyclizations and rearrangements, which are powerful tools in synthetic organic chemistry for building complex molecular architectures. slideshare.netbyjus.com While specific mechanistic studies starting from this compound are not prominent in the literature, the reactivity of the thiol group and the quinoline system suggests potential pathways based on established reaction mechanisms.

One such potential transformation is an intramolecular cyclization of an S-alkenylated derivative. For example, 4-(allylthio)-6-bromoquinoline, synthesized via S-alkylation as described previously, could serve as a precursor for an intramolecular thiol-ene reaction. This type of reaction typically involves the radical-initiated addition of the thiol group across the double bond of the allyl group, leading to the formation of a new heterocyclic ring fused to the quinoline core.

Another area of mechanistic interest involves rearrangements. Thiol-mediated ring expansion cascades have been developed for the synthesis of functionalized quinolines from indole (B1671886) precursors, highlighting the versatile role of thiols in facilitating complex transformations. nih.govacs.org Although this describes the synthesis of quinolines rather than a rearrangement of one, it underscores the types of complex mechanistic pathways that thiol-containing compounds can participate in. Rearrangements like the Hofmann–Martius or Claisen rearrangement are fundamental organic reactions that, if the appropriate substrate were synthesized from this compound, could lead to novel structures. byjus.comwiley-vch.de For instance, a Claisen-type rearrangement of 4-(allyloxy)quinoline derivatives is a known process.

Table 3: Hypothetical Intramolecular Cyclization of a this compound Derivative

| Precursor | Reaction Type | Proposed Product | Mechanistic Feature |

| 4-(Allylthio)-6-bromoquinoline | Radical-initiated thiol-ene cyclization | A tricyclic thia-aza system | Formation of a new five- or six-membered sulfur-containing ring |

| N-allyl-6-bromo-1H-quinoline-4-thione | Intramolecular researchgate.netresearchgate.net-sigmatropic rearrangement (Thio-Claisen) | 3-Allyl-6-bromoquinoline-4-thiol | Concerted pericyclic reaction involving the migration of the allyl group from nitrogen to carbon |

Applications in Advanced Organic Synthesis and Material Science

As a Versatile Building Block in Complex Molecule Synthesis

In the realm of organic chemistry, the utility of a molecule is often defined by its capacity to serve as a foundational piece for constructing more elaborate structures. 6-Bromoquinoline-4-thiol exemplifies such a versatile building block. smolecule.combldpharm.com The bromine atom at the C-6 position is amenable to a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. researchgate.net Simultaneously, the nucleophilic thiol group at the C-4 position can readily participate in reactions like alkylation, arylation, and oxidation to form disulfides, providing another handle for molecular elaboration. researchgate.net This orthogonal reactivity allows for a stepwise and controlled functionalization, streamlining the synthesis of complex chemical entities.

The quinoline (B57606) core itself is a privileged scaffold in medicinal chemistry and materials science. This compound serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems. For instance, the thiol group can be used as a nucleophile to initiate cyclization reactions, forming new rings fused to the quinoline framework. The bromine atom can be converted into other functional groups, such as an amino or hydroxyl group, which can then participate in intramolecular condensation reactions to build adjacent heterocyclic rings. researchgate.net The synthesis of various quinoline derivatives often involves the strategic coupling and cyclization of precursors, a role for which this compound is well-suited. acs.orgnih.gov

The development of polycyclic aromatic systems is crucial for creating advanced materials with specific electronic and photophysical properties. The structure of this compound is a valuable precursor for creating extended, rigid molecular rods and connectors. acs.org Palladium-catalyzed cross-coupling reactions at the C-6 bromine position can be employed to link the quinoline unit to other aromatic or heterocyclic systems. acs.org This approach allows for the systematic construction of large, conjugated molecules designed for specific functions, such as molecular wires or components of supramolecular assemblies. The ability to build upon the quinoline core through reactions at both the bromo and thiol positions provides a pathway to intricate polycyclic architectures. asau.ru

Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form stable complexes. jchemrev.com this compound possesses ideal features for a chelating ligand. The nitrogen atom of the quinoline ring and the sulfur atom of the deprotonated thiol (thiolate) can act in concert to bind a single metal center, forming a stable five-membered ring. This bidentate chelation enhances the stability of the resulting metal complex compared to monodentate ligands.

The thiol group of this compound is readily deprotonated to form a thiolate anion (-S⁻). Thiolates are classified as soft Lewis bases and therefore exhibit a strong affinity for soft Lewis acidic metal ions. wikipedia.org This interaction is fundamental to the formation of stable metal-thiolate clusters, which are observed in various biological systems, including metalloproteins. wikipedia.orgchimia.ch this compound is expected to form robust complexes with a range of transition metals. The properties of these complexes, such as their geometry, electronic structure, and reactivity, can be fine-tuned by the choice of the metal ion.

Table 1: Potential Metal-Thiolate Complexes with this compound

| Metal Ion | Potential Coordination Geometry | Relevant Properties and Applications |

|---|---|---|

| Copper(I/II) | Trigonal planar (Cu(I)), Tetrahedral, or Square Planar (Cu(II)) | Copper-thiolate complexes are relevant in biological systems (e.g., blue copper proteins) and can have applications in catalysis and materials science. wikipedia.orgresearchgate.net |

| Zinc(II) | Tetrahedral | Zinc-thiolate motifs are famously found in zinc-finger proteins, indicating a role in structural biology and potentially in the design of artificial enzymes. wikipedia.org |

| Platinum(II) | Square Planar | Platinum complexes are well-known in catalysis and as anticancer agents. The strong Pt-S bond could lead to highly stable and catalytically active species. osti.gov |

| Palladium(II) | Square Planar | Palladium complexes are workhorses in cross-coupling catalysis. Ligands containing both nitrogen and sulfur donors can modulate the reactivity and selectivity of the metal center. |

| Gold(I/III) | Linear (Au(I)), Square Planar (Au(III)) | Gold-thiolate bonds are exceptionally stable, forming the basis of self-assembled monolayers on gold surfaces and finding use in medicinal chemistry. jchemrev.com |

| Mercury(II) | Linear or Tetrahedral | Mercury has a very high affinity for sulfur, forming strong Hg-S bonds. This property is utilized in disinfectants like Thiomersal and for sensing applications. wikipedia.org |

Metal complexes derived from this compound can serve as catalysts. In homogeneous catalysis , the metal complex is dissolved in the same phase as the reactants, offering high activity and selectivity. youtube.com For example, a palladium(II) complex of this ligand could potentially catalyze C-C bond-forming reactions.

Conversely, the drive for catalyst recyclability and ease of product separation has spurred interest in heterogeneous catalysis , where the catalyst is in a different phase from the reactants. osti.govchemistryworld.com The 6-bromo substituent on the quinoline ring provides a convenient anchor point for immobilizing the ligand and its metal complex onto a solid support, such as silica (B1680970) or a polymer resin. This process converts a homogeneous catalyst into a heterogeneous one, combining the high selectivity of a molecular catalyst with the practical advantages of a solid-phase system. researchgate.netnih.gov

Contribution to Advanced Materials

The unique combination of a quinoline heterocycle and a thiol group allows this compound to be a contributor to the synthesis of advanced materials. Quinoline-based compounds are known to possess interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net The thiol group is renowned for its ability to form strong bonds with noble metal surfaces, particularly gold. This property can be exploited to create self-assembled monolayers (SAMs) on gold substrates, allowing for the precise modification of surface properties. By anchoring this compound onto a gold surface, one could craft functional interfaces for use in molecular electronics or chemical sensing devices. Furthermore, the bifunctional nature of the molecule allows it to be incorporated into polymers, potentially yielding materials with enhanced thermal stability, conductivity, or metal-chelating capabilities.

Self-Assembled Monolayers (SAMs) for Surface Modification

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a solid substrate. The formation of SAMs using organosulfur compounds, particularly thiols on noble metal surfaces like gold, is a cornerstone of surface engineering and nanotechnology. sigmaaldrich.com The process involves the chemisorption of the thiol headgroup onto the metal, creating a strong, covalent-like bond, while intermolecular forces, such as van der Waals and π-π stacking interactions between the molecular backbones, drive the formation of a densely packed, ordered layer. researchgate.netsinica.edu.tw

For this compound, the thiol (-SH) group is expected to serve as a robust anchor, facilitating strong attachment to gold or other metal surfaces. smolecule.com The general procedure for forming such a monolayer involves immersing a clean gold substrate into a dilute solution of the thiol in a suitable solvent for an extended period, allowing for the spontaneous assembly of the molecules. sigmaaldrich.com

Once formed, a SAM of this compound would exhibit distinct characteristics:

Surface Functionalization: The quinoline units would be exposed at the monolayer-air interface, fundamentally altering the surface properties of the substrate (e.g., wettability, adhesion, and friction).

Ordered Architecture: The rigid, planar quinoline rings are prone to π-π stacking interactions, which would promote the formation of a highly ordered, crystalline-like monolayer structure. researchgate.net

Tunable Properties: The presence of the bromine atom provides a reactive handle for post-assembly modification through reactions like palladium-catalyzed cross-coupling, allowing for the attachment of other functional molecules to the surface.

These SAMs could find use in various applications, including corrosion protection, patterning for microelectronics, and as platforms for biosensors. smolecule.comias.ac.in

Components in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Quinoline derivatives are a critical class of materials in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.orgoled-intermediates.com Their excellent electron-transporting properties, high thermal stability, and tunable luminescence make them suitable for various roles within an OLED device, including as electron-transport layer (ETL) materials, host materials for phosphorescent emitters, or as ligands in the emissive metal complexes themselves. oled-intermediates.comgoogle.com

While direct studies on this compound for OLEDs are not prominent, its structural features suggest several potential uses:

Ligand for Emissive Complexes: The quinoline nitrogen and the thiol sulfur can act as coordination sites for metal ions like iridium(III) or platinum(II). Such metal complexes are often highly phosphorescent and are used as dopants in the emissive layer of OLEDs to achieve high quantum efficiencies.

Building Block for Host Materials: The rigid quinoline core can be incorporated into larger conjugated molecules designed as host materials for the emissive layer. These hosts facilitate charge transport and energy transfer to the guest emitter molecules.

Research on related quinoline-thiol derivatives confirms their potential in organic electronics. smolecule.com Furthermore, the photophysical properties of quinoline-based fluorophores can be dramatically tuned by binding to different metal ions, which can shift their light emission across the entire visible spectrum, a principle of high importance for creating full-color displays and tunable lighting. dicp.ac.cn

| Functional Group | Property | Potential Application in OLEDs |

|---|---|---|

| Quinoline Ring | Electron-deficient aromatic system, fluorophore | Electron Transport Layer (ETL), Host Material, Ligand in Emitter |

| Thiol (-SH) Group | Surface anchoring, Nucleophilic | Electrode surface modification (SAMs), Synthesis handle |

| Bromo (-Br) Substituent | Heavy atom, Reactive site for cross-coupling | Enhancing phosphorescence (intersystem crossing), Synthesis handle for complex structures |

Development of Chemical Sensors and Probes

The combination of a fluorogenic quinoline core and a reactive thiol group makes this compound an excellent candidate for the development of chemical sensors. researchgate.net In this context, the quinoline moiety typically serves as the signaling unit (e.g., a fluorophore), while the thiol group acts as the recognition site that interacts with the target analyte. researchgate.netsemanticscholar.org

The mechanism of sensing can be based on several principles:

Fluorescence Quenching/Enhancement: The thiol group can coordinate with heavy and transition metal ions (e.g., Hg²⁺, Cu²⁺, Ag⁺). semanticscholar.org This binding event can alter the electronic properties of the quinoline fluorophore, leading to a change in its fluorescence intensity (either quenching or enhancement) through processes like photoinduced electron transfer (PET). semanticscholar.org For instance, studies on quinoline-2-thiol (B7765226) derivatives show that the sulfur atom can quench fluorescence, and this quenching is modulated by interactions with analytes. researchgate.net

Ratiometric Sensing: Changes in the local environment, such as pH, can protonate or deprotonate the quinoline nitrogen, leading to a shift in the emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust and reliable signal that is independent of probe concentration. researchgate.net

Reaction-Based Probes: The nucleophilic thiol group can react specifically with certain analytes. For example, it can participate in Michael addition reactions or disulfide exchange, enabling the design of probes that signal the presence of specific biological thiols or reactive oxygen species. mdpi.com

A polymeric sensor derived from quinoline and containing dithioacetal groups (formed from thiols) has demonstrated high sensitivity and selectivity for mercury ions (Hg²⁺) through a "turn-on" fluorescence mechanism. rasayanjournal.co.in The bromine atom on the this compound scaffold offers an additional advantage, providing a site for further chemical functionalization to fine-tune the sensor's selectivity and binding affinity for specific targets.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (¹H, ¹³C, 2D NMR)

The structural elucidation of 6-Bromoquinoline-4-thiol would heavily rely on Nuclear Magnetic Resonance (NMR) spectroscopy. It is important to consider that this compound can exist in tautomeric forms: the thiol form (this compound) and the more stable thione form (6-bromo-1H-quinoline-4-thione). The equilibrium between these forms would be observable in solution-state NMR. chemicalbook.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The chemical shifts and coupling constants (J-values) would allow for the assignment of each proton (H-2, H-3, H-5, H-7, H-8). The presence of the bromine atom at the C-6 position would influence the electronic environment and thus the chemical shifts of adjacent protons, particularly H-5 and H-7. A broad singlet corresponding to the S-H proton (in the thiol form) or the N-H proton (in the thione form) would also be anticipated, with its chemical shift being sensitive to solvent and concentration. chemicalbook.comresearchgate.net

¹³C NMR: The carbon spectrum would provide signals for each of the nine carbon atoms in the quinoline core. The carbon attached to the bromine (C-6) and the carbon attached to the sulfur (C-4) would exhibit characteristic chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, which in this case would confirm the signals corresponding to the CH groups of the quinoline ring. acs.orgsemanticscholar.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound.

Molecular Ion Peak: For this compound (C₉H₆BrNS), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity separated by 2 Da (e.g., [M]⁺ and [M+2]⁺). semanticscholar.org

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides structural information. Expected fragmentation pathways for this compound could include the loss of the thiol group (-SH), the bromine atom (-Br), or other characteristic cleavages of the quinoline ring system.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Key vibrational modes for this compound would include the S-H stretching vibration (typically a weak band around 2550-2600 cm⁻¹) if the thiol tautomer is present. ripublication.com In the more likely thione form, a prominent C=S stretching band would be observed (around 1100-1250 cm⁻¹), along with an N-H stretching band (around 3100-3500 cm⁻¹). Characteristic aromatic C-H and C=C/C=N stretching vibrations would appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-Br stretching vibration would be found in the lower frequency region of the spectrum. semanticscholar.orgbohrium.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective for observing the aromatic ring vibrations and the C=S bond of the thione tautomer. nih.govbohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, which are characteristic of its conjugated system. The quinoline ring system is an aromatic chromophore. The UV-Vis spectrum of this compound, likely measured in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these absorption maxima (λ_max) are dependent on the specific substitution pattern and the solvent used.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although no crystal structure for this compound has been published, this technique would confirm bond lengths, bond angles, and the tautomeric form present in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The crystal structure would reveal the network of intermolecular interactions that stabilize the crystal packing. For this compound, key interactions would likely include:

Hydrogen Bonding: In the thione tautomer, N-H···S hydrogen bonds could form, leading to the creation of dimers or extended chains.

Pi-Stacking: The planar aromatic quinoline rings are expected to engage in π-π stacking interactions, which are a common feature in the crystal structures of such heterocyclic systems.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice derived from X-ray diffraction data.

Hirshfeld Surface: This analysis maps the different types of intermolecular contacts on a 3D surface around the molecule. Different colors are used to represent the distances of contacts, highlighting regions involved in strong interactions like hydrogen bonds.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are central to the theoretical investigation of 6-Bromoquinoline-4-thiol. researchgate.netnih.gov Methods like DFT, often using functionals such as B3LYP combined with basis sets like 6-311G(d,p), allow for the accurate calculation of the molecule's geometric and electronic properties. researchgate.netresearchgate.net These ab initio and DFT approaches provide a robust framework for analyzing various molecular attributes.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, calculations would optimize bond lengths, bond angles, and dihedral angles. The quinoline (B57606) core is expected to be largely planar, while the orientation of the thiol (-SH) group relative to the ring would be a key conformational variable. Analysis of the conformational landscape helps identify the global minimum energy structure and other low-energy conformers that may be present in equilibrium.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest-energy orbital capable of accepting electrons, thus governing the molecule's electrophilic or acidic nature. youtube.comlibretexts.org

For this compound, the HOMO is expected to have significant electron density localized on the sulfur atom and the π-system of the quinoline ring. The LUMO is likely a π* antibonding orbital distributed across the heterocyclic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netscirp.org

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.2 | Indicates regions prone to electrophilic attack (e.g., sulfur atom). Governs nucleophilicity. |

| LUMO | -1.5 | Indicates regions prone to nucleophilic attack. Governs electrophilicity. |

| Energy Gap (ΔE) | 4.7 | Reflects chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule, highlighting regions of electron richness and electron deficiency. walisongo.ac.iddergipark.org.tr These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. dergipark.org.tr In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. walisongo.ac.iddergipark.org.tr

For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group, indicating their role as sites for electrophilic interaction. walisongo.ac.idresearchgate.net Positive potential would be expected around the hydrogen atom of the thiol group, making it a potential hydrogen bond donor.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are widely used to predict and help interpret spectroscopic data. researchgate.netnih.gov Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, such as n→π* and π→π*. rsc.org Furthermore, calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of specific spectral bands to the corresponding molecular vibrations, such as the S-H stretch or C-S stretch. researchgate.netresearchgate.net Comparing theoretical spectra with experimental results provides a powerful method for structural confirmation. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry offers profound insights into how chemical reactions occur by mapping the entire reaction pathway. walisongo.ac.id By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can determine the activation energy and feasibility of a proposed mechanism. liverpool.ac.ukresearchgate.net For this compound, computational studies could elucidate the mechanisms of reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon or oxidation of the thiol group. nih.govsemanticscholar.org Locating the transition state structure for a specific reaction step allows for a detailed understanding of the bond-making and bond-breaking processes involved. whiterose.ac.uk

Studies on Thione-Thiol Tautomerism and Relative Stabilities

This compound can exist in equilibrium with its tautomeric form, 6-bromoquinoline-4(1H)-thione. This thione-thiol tautomerism is a critical aspect of its chemistry, as the two forms possess different chemical and physical properties. researchgate.netnih.gov

Computational studies using DFT are essential for evaluating the relative stabilities of these tautomers. scirp.orgjocpr.com By calculating the total electronic energies, enthalpies, and Gibbs free energies of both the thiol and thione forms, it is possible to predict which tautomer is more stable and therefore predominates under given conditions (e.g., in the gas phase or in a specific solvent). researchgate.netjocpr.com For many similar heterocyclic systems, the thione form is often found to be thermodynamically more stable than the thiol form. ias.ac.injocpr.com

| Tautomer | Structure | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| 6-bromoquinoline-4(1H)-thione | Thione | 0.00 | 0.00 | More Stable |

| This compound | Thiol | +5.8 | +5.5 | Less Stable |

Note: The values presented are representative and intended for illustrative purposes based on trends observed in similar heterocyclic systems.

Prediction of Non-Linear Optical (NLO) Properties

Theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are instrumental in calculating key parameters that determine a molecule's NLO response. nih.govmdpi.com These parameters include the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). Materials with significant NLO responses are crucial for applications in fields like telecommunications, data storage, and optical signal processing. acs.org

The NLO properties of organic molecules, particularly those with donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures, are of great interest. mdpi.comnih.gov In these systems, an electron-donating group and an electron-accepting group are connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). rsc.org This ICT is a key factor in producing a large NLO response. The quinoline moiety, being electron-deficient, can act as an effective electron acceptor. nih.govrsc.org The introduction of substituents, such as the bromo and thiol groups in this compound, can significantly modulate the electronic properties and, consequently, the NLO response.

Detailed Research Findings

Computational studies on various quinoline derivatives have demonstrated that the nature and position of substituents play a crucial role in determining their NLO properties. For instance, the presence of an electron-releasing group, such as an amino group, on the quinoline ring has been shown to enhance the first hyperpolarizability. tandfonline.com The position of the substituent is also critical, with some studies indicating that specific substitution patterns lead to a more significant NLO response. tandfonline.com

In a study of quinoline-carbazole derivatives, it was found that the strategic placement of donor and acceptor moieties could lead to a significant enhancement of the NLO response. nih.govrsc.org The first hyperpolarizability (βtot) values were significantly elevated in the designed molecules compared to the parent compounds. nih.govrsc.org For example, a large βtot value of 23,885.90 a.u. was reported for one of the designed quinoline-carbazole derivatives, highlighting the potential of this class of compounds in NLO applications. nih.govrsc.org

The solvent environment can also influence the calculated NLO properties. mq.edu.au The polarizable continuum model (PCM) is often used in computational studies to account for the effect of different solvents. mq.edu.au

The following interactive data tables present computational data for various quinoline derivatives from the literature, which can provide a comparative basis for predicting the NLO properties of this compound.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Quinoline | 2.16 | 111.9 | - |

| 6-Amino-2-formyl-quinoline | 5.48 | 172.8 | 3866 |

| 7-Amino-quinoline | - | - | 3866 |

| Q1 (Quinoline-Carbazole Derivative) | - | - | 5568.09 |

| Q2 (Quinoline-Carbazole Derivative) | - | - | 4570.66 |

| Q1D2 (Designed Quinoline-Carbazole Derivative) | - | - | 23885.90 |

Data sourced from computational studies on various quinoline derivatives. nih.govrsc.orgtandfonline.com

| Compound | EHOMO | ELUMO | Energy Gap (Egap) |

|---|---|---|---|

| Q3 | -5.593 | -1.785 | 3.808 |

| Q4 | -5.546 | -1.768 | 3.778 |

| Q5 | -5.540 | -1.765 | 3.775 |

EHOMO (Highest Occupied Molecular Orbital energy), ELUMO (Lowest Unoccupied Molecular Orbital energy), and the energy gap are crucial for determining the charge transfer characteristics and reactivity of the molecules. mdpi.com Data obtained at the B3LYP/6-311G(d,p) level of theory. mdpi.com

Based on these findings, it can be inferred that this compound likely possesses interesting NLO properties. The bromine atom at the 6-position, being an electron-withdrawing group, and the thiol group at the 4-position, which can act as a weak electron donor, create a push-pull system within the molecule. This arrangement is expected to facilitate intramolecular charge transfer, a key requirement for a significant NLO response. Further computational studies specifically targeting this compound are necessary to accurately quantify its NLO properties and to fully understand its potential in this area.

Derivatives and Analogues of 6 Bromoquinoline 4 Thiol

Synthesis of Substituted 6-Bromoquinoline-4-thiol Derivatives with Varied Functional Groups

The synthesis of derivatives of this compound typically commences from a suitable precursor, 6-bromo-4-chloroquinoline (B1276899). This intermediate can be prepared through a multi-step process starting from 4-bromoaniline (B143363). researchgate.netnih.gov The chloro-substituent at the 4-position is activated towards nucleophilic aromatic substitution, making it an excellent site for the introduction of the thiol group and its subsequent derivatives.

A common strategy to introduce varied functional groups is through S-alkylation or S-arylation of the thiol. This is generally achieved by reacting 6-bromo-4-chloroquinoline with an appropriate thiol in the presence of a base. For instance, treatment with sodium hydrosulfide (B80085) can yield the parent this compound. This thiol can then be reacted with a variety of alkyl or aryl halides to introduce different functional groups.

Alternatively, substituted derivatives can be synthesized directly by reacting 6-bromo-4-chloroquinoline with functionalized thiols. For example, reaction with hydroxyalkylthiols can introduce a hydroxyl group, which can be further modified. mdpi.com This approach allows for the incorporation of a wide range of functionalities, including esters, ethers, and amides, onto the quinoline (B57606) core via the sulfur linkage. The general synthetic scheme involves the nucleophilic displacement of the chloride at the C-4 position by a thiolate anion. mdpi.commdpi.com

Table 1: Examples of Synthetic Routes to Substituted this compound Derivatives

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 6-Bromo-4-chloroquinoline | 1. NaSH 2. R-X (e.g., Alkyl halide) | 6-Bromo-4-(alkylthio)quinoline | Nucleophilic Aromatic Substitution followed by S-alkylation |

| 6-Bromo-4-chloroquinoline | HS-R-OH (Hydroxyalkylthiol) | (6-Bromoquinolin-4-ylthio)alkanol | Nucleophilic Aromatic Substitution |

| 6-Bromo-4-chloroquinoline | Ar-SH (Aryl thiol) | 6-Bromo-4-(arylthio)quinoline | Nucleophilic Aromatic Substitution |

Exploration of Isomeric Bromoquinoline Thiols

The isomeric landscape of bromoquinoline thiols is vast, with the positions of both the bromine and thiol substituents significantly influencing the compound's properties. The synthesis of these isomers often requires different starting materials and synthetic strategies.

For example, to synthesize an isomer like 8-bromoquinoline-4-thiol, one would typically start from an 8-bromoquinoline (B100496) precursor. The synthesis of various bromoquinolines has been reported, such as 6-bromoquinoline (B19933) from the Skraup synthesis using p-bromoaniline. chemicalbook.com Similarly, other bromo-anilines can be used to generate different positional isomers of bromoquinoline.

Another class of isomers involves varying the position of the thiol group. For instance, 6-bromoquinoline-2-thiol (B15059443) would require a different synthetic approach, likely involving a precursor functionalized at the 2-position, such as a 2-chloro-6-bromoquinoline. The reactivity and properties of these isomers are expected to differ due to the distinct electronic environments at each position of the quinoline ring.

Table 2: Examples of Isomeric Bromoquinoline Thiols

| Compound Name | Position of Bromine | Position of Thiol |

|---|---|---|

| This compound | 6 | 4 |

| 8-Bromoquinoline-4-thiol | 8 | 4 |

| 6-Bromoquinoline-2-thiol | 6 | 2 |

| 5-Bromoquinoline-8-thiol | 5 | 8 |

Analogues with Different Halogen Substituents

Replacing the bromine atom with other halogens, such as chlorine or iodine, provides a means to fine-tune the electronic properties and reactivity of the quinoline-4-thiol (B7853698) scaffold. The synthesis of these analogues generally follows similar pathways to that of the bromo-derivative, starting from the corresponding halogenated aniline (B41778).

The synthesis of 6-chloroquinoline (B1265530) can be achieved through methods like the Skraup synthesis using 4-chloroaniline. chemicalbook.com Subsequent conversion to 4,6-dichloroquinoline (B1298317) nih.gov would provide the necessary precursor for the synthesis of 6-chloroquinoline-4-thiol (B15199337) via nucleophilic substitution with a thiol source.

For the iodo-analogue, 6-iodoquinoline-4-thiol, a key intermediate is 6-bromo-4-iodoquinoline, which has been synthesized from 4-bromoaniline. researchgate.net The greater reactivity of the iodo-substituent in certain cross-coupling reactions could offer different synthetic possibilities for further derivatization compared to the bromo- or chloro-analogues.

Table 3: Halogenated Quinoline-4-thiol Analogues

| Compound Name | Halogen at Position 6 | Precursor Example |

|---|---|---|

| 6-Chloroquinoline-4-thiol | Chlorine | 4,6-Dichloroquinoline |

| This compound | Bromine | 6-Bromo-4-chloroquinoline |

| 6-Iodoquinoline-4-thiol | Iodine | 4-Chloro-6-iodoquinoline |

Systematic Structure-Reactivity Relationship Studies of Related Derivatives

The reactivity of this compound and its derivatives is governed by the interplay of the electronic properties of the quinoline ring system, the nature of the halogen substituent, and the functionality on the thiol group. The quinoline ring is an electron-deficient aromatic system, which facilitates nucleophilic substitution at the 4-position.

Furthermore, the thiol group itself is a strong nucleophile, especially in its thiolate form (R-S⁻). scispace.com The acidity of the thiol proton, and thus the ease of formation of the thiolate, can be influenced by substituents on the quinoline ring. Electron-withdrawing groups are expected to increase the acidity of the thiol.

Systematic studies on related quinoline derivatives have shown that the nature and position of substituents have a profound impact on their biological and chemical properties. boisestate.edu For instance, the introduction of a nitro group, a strong electron-withdrawing group, can significantly activate an adjacent bromo-substituent towards nucleophilic substitution. semanticscholar.org While specific systematic structure-reactivity studies on this compound derivatives are not extensively documented in the reviewed literature, the general principles of physical organic chemistry suggest that modifying the electronic nature of the quinoline ring and the substituents on the thiol will predictably alter the reactivity and properties of these compounds.

Table 4: Predicted Electronic Effects on Reactivity

| Structural Variation | Predicted Effect on Reactivity at C-4 (Nucleophilic Substitution) | Predicted Effect on Thiol Acidity |

|---|---|---|

| Electron-withdrawing group on quinoline ring | Increase | Increase |

| Electron-donating group on quinoline ring | Decrease | Decrease |

| Change of halogen at C-6 (I -> Br -> Cl) | Slight increase due to inductive effect | Slight increase |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of quinoline-thiols exist, future research should prioritize the development of more sustainable and efficient synthetic routes to 6-Bromoquinoline-4-thiol. Current strategies often involve multi-step processes with potentially hazardous reagents and solvents.

Future avenues of exploration include:

Continuous Flow Chemistry: Implementing continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Catalytic C-H Thiolation: Investigating transition-metal-catalyzed C-H thiolation of 6-bromoquinoline (B19933) could provide a more direct and atom-economical route to the target compound, bypassing the need for pre-functionalized starting materials.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency. Developing microwave-assisted protocols for the key synthetic steps could lead to rapid and high-yielding production of this compound.

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of quinoline (B57606) derivatives represents a green and highly selective alternative to traditional chemical methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Continuous Flow Chemistry | Enhanced safety, scalability, and reproducibility | Optimization of reactor design and reaction conditions |

| Catalytic C-H Thiolation | High atom economy, reduced synthetic steps | Development of efficient and selective catalyst systems |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency | Protocol development and optimization for key transformations |

| Biocatalysis | High selectivity, environmentally friendly | Identification and engineering of suitable enzymes |

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-withdrawing bromo group, the nucleophilic thiol, and the quinoline ring system suggests a rich and underexplored reactivity profile for this compound.

Emerging opportunities in this area include:

Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group is an excellent candidate for participation in "click" chemistry reactions. Investigating its utility in thiol-ene and thiol-yne reactions would enable the straightforward conjugation of this compound to a wide range of molecules and materials.